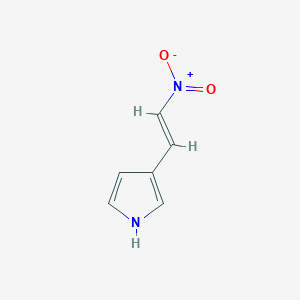
3-(2-Nitroethenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitroethenyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with a nitroethenyl group at the third position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethenyl)-1H-pyrrole typically involves the condensation of pyrrole with nitroethene derivatives. One common method is the reaction of pyrrole with 2-nitroethanal under basic conditions, which leads to the formation of the desired product through a Michael addition reaction . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(2-Nitroethenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Nitroethenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-(2-Nitroethenyl)-1H-pyrrole involves its interaction with various molecular targets, depending on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity .
相似化合物的比较
Similar Compounds
3-(2-Nitrovinyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
2-Nitro-4-(2-nitroethenyl)phenol: Contains a phenol ring with similar nitroethenyl substitution.
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate: A chlorinated derivative with additional functional groups.
Uniqueness
3-(2-Nitroethenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in synthetic chemistry.
生物活性
3-(2-Nitroethenyl)-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a nitroethenyl group at the 3-position. The unique substitution pattern enhances its reactivity and potential biological activity compared to other pyrrole derivatives. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : A common method where the nitroethenyl group is introduced to the pyrrole ring.
- Condensation Reactions : Utilizing aldehydes or ketones to form the desired nitro-substituted product.
Antimicrobial Properties
Research indicates that this compound exhibits potential antibacterial activity. Its structural similarity to other known antimicrobial agents suggests it may interact with bacterial enzymes or membranes, leading to inhibition of growth.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitroethenyl substitution | Potential antibacterial |
| 2-Aminopyrroles | Amino group at various positions | Anticancer properties |
| Nitropyrroles | Nitro group at different positions | Varies widely |
Antiparasitic Activity
In a study focusing on antiparasitic compounds, derivatives of pyrroles were evaluated for their effectiveness against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. While specific data on this compound was not detailed in this context, related compounds demonstrated significant enzyme inhibitory activity against pteridine reductase 1 (PTR1), suggesting a potential pathway for further investigation into the efficacy of related nitro-substituted pyrroles against parasitic diseases .
Case Studies and Research Findings
- Antibacterial Screening : A recent study screened various nitro-substituted pyrroles for antibacterial properties. Compounds similar to this compound showed promising results against Gram-positive bacteria, indicating that the nitro group may play a crucial role in enhancing antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrole ring can significantly affect biological activity. For instance, introducing hydrophobic substituents has been shown to improve affinity for target enzymes in Trypanosoma brucei . This highlights the importance of structural modifications in optimizing therapeutic effects.
- Metabolomic Studies : Integrated metabolomic analyses have been employed to understand how similar compounds interact within biological systems. These studies suggest that the metabolic pathways influenced by such compounds could be critical in determining their overall efficacy and safety profiles .
属性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC 名称 |
3-[(E)-2-nitroethenyl]-1H-pyrrole |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)4-2-6-1-3-7-5-6/h1-5,7H/b4-2+ |
InChI 键 |
NZWUDXWOUPEZMR-DUXPYHPUSA-N |
手性 SMILES |
C1=CNC=C1/C=C/[N+](=O)[O-] |
规范 SMILES |
C1=CNC=C1C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















